molecular formula C13H13F6N3O5 B11501687 2-[4-(Butylamino)-3,5-dinitrophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

2-[4-(Butylamino)-3,5-dinitrophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B11501687
M. Wt: 405.25 g/mol
InChI Key: MBGXPCFXUOMGHV-UHFFFAOYSA-N
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Description

2-[4-(Butylamino)-3,5-dinitrophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol is a complex organic compound characterized by its unique structure, which includes a butylamino group, dinitrophenyl group, and hexafluoropropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Butylamino)-3,5-dinitrophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce nitro groups at the desired positionsThe final step involves the incorporation of the hexafluoropropanol moiety, which can be achieved through various organic synthesis techniques, such as esterification or alkylation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Butylamino)-3,5-dinitrophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

2-[4-(Butylamino)-3,5-dinitrophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Butylamino)-3,5-dinitrophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with specific molecular targets. The butylamino group can interact with various enzymes and receptors, while the dinitrophenyl group may participate in redox reactions. The hexafluoropropanol moiety can influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Butylamino)-3,5-dinitrophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of both nitro and butylamino groups allows for diverse chemical reactivity, while the hexafluoropropanol moiety enhances its stability and solubility in various solvents .

Properties

Molecular Formula

C13H13F6N3O5

Molecular Weight

405.25 g/mol

IUPAC Name

2-[4-(butylamino)-3,5-dinitrophenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol

InChI

InChI=1S/C13H13F6N3O5/c1-2-3-4-20-10-8(21(24)25)5-7(6-9(10)22(26)27)11(23,12(14,15)16)13(17,18)19/h5-6,20,23H,2-4H2,1H3

InChI Key

MBGXPCFXUOMGHV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1[N+](=O)[O-])C(C(F)(F)F)(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

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